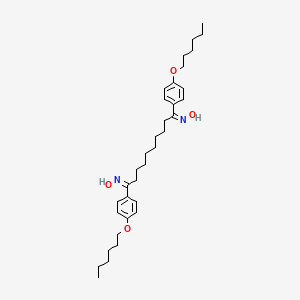![molecular formula C7H12N2O3 B14343399 2-[(Aziridine-1-carbonyl)amino]ethyl acetate CAS No. 93355-56-7](/img/structure/B14343399.png)
2-[(Aziridine-1-carbonyl)amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is an organic compound that features both an aziridine ring and an ester functional group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the aziridine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate typically involves the reaction of aziridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrochloric acid.
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. The use of catalysts and solvents can also play a significant role in optimizing the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Aziridine-1-carbonyl)amino]ethyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substituted Aziridines: Formed via nucleophilic ring-opening reactions
Carboxylic Acids and Alcohols: Formed via hydrolysis of the ester group
Wissenschaftliche Forschungsanwendungen
2-[(Aziridine-1-carbonyl)amino]ethyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate primarily involves the ring-opening reactions of the aziridine moiety. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. These reactions can be catalyzed by acids or bases, which facilitate the formation of reactive intermediates such as aziridinium ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain an aziridine ring and are known for their reactivity and potential biological activities.
Azetidine derivatives: Similar to aziridines but with a four-membered ring, these compounds are used in the synthesis of polyamines and other materials.
Uniqueness
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is unique due to the presence of both an aziridine ring and an ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
93355-56-7 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-(aziridine-1-carbonylamino)ethyl acetate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-5-2-8-7(11)9-3-4-9/h2-5H2,1H3,(H,8,11) |
InChI-Schlüssel |
KXHMSORRUFRSFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCNC(=O)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
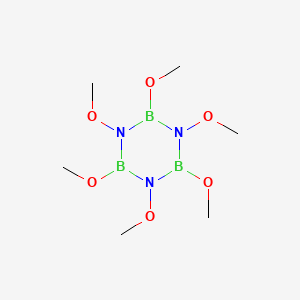
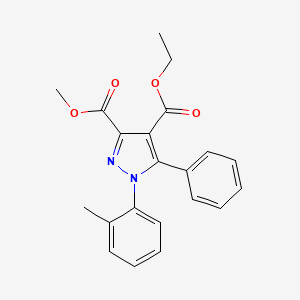
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
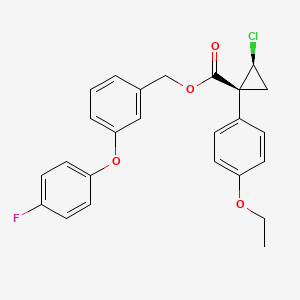
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
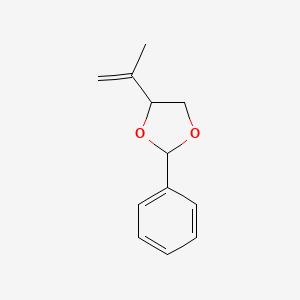
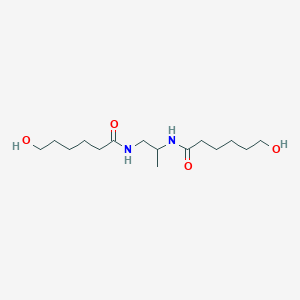
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
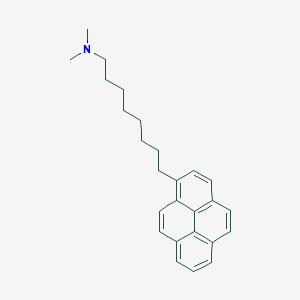
![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
